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3-Butyl-6-phenyl-1,3-oxazinan-2-one

Cat. No.: B14270103
CAS No.: 127704-15-8
M. Wt: 233.31 g/mol
InChI Key: GRECCVMRDXUVDV-UHFFFAOYSA-N
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Description

Significance of the 1,3-Oxazinan-2-one (B31196) Heterocyclic Scaffold in Modern Organic Synthesis

The 1,3-oxazinan-2-one scaffold is of considerable importance in contemporary organic synthesis due to its role as a versatile building block. These cyclic carbamates are valuable precursors to a range of important molecules, including 1,3-amino alcohols, which are fundamental components of many natural products and pharmaceuticals. nih.gov The conformational rigidity of the ring system allows for stereocontrolled transformations at adjacent positions, making it a useful chiral auxiliary in asymmetric synthesis.

Furthermore, the 1,3-oxazinan-2-one motif itself is found in a number of biologically active compounds, exhibiting a wide spectrum of pharmacological activities. This has spurred significant interest in the development of novel synthetic methodologies to access functionalized 1,3-oxazinan-2-ones. ijrpr.com The ability to introduce substituents at various positions around the ring allows for the fine-tuning of a molecule's steric and electronic properties, making it a valuable tool in drug discovery programs. derpharmachemica.com

Historical Context and Evolution of 1,3-Oxazinan-2-one Research

The exploration of 1,3-oxazine derivatives dates back several decades, with early work focusing on fundamental synthesis and reactivity. Traditional methods for the construction of the 1,3-oxazinan-2-one ring often involved the use of hazardous reagents such as phosgene (B1210022) and its derivatives. researchgate.net These early studies laid the groundwork for understanding the basic chemistry of this heterocyclic system.

Over time, research has evolved towards the development of more efficient and environmentally benign synthetic strategies. This includes the use of safer carbonylating agents like dialkyl carbonates and the development of one-pot, multi-component reactions that increase synthetic efficiency. researchgate.netyork.ac.uk The focus has also shifted towards the synthesis of enantiomerically pure 1,3-oxazinan-2-ones, driven by the increasing demand for chiral drugs and agrochemicals. nih.gov

Current Paradigms and Emerging Frontiers in 1,3-Oxazinan-2-one Academic Investigation

Current research in the field of 1,3-oxazinan-2-ones is characterized by a drive towards sustainability and innovation. The development of "green" synthetic methods, which minimize waste and avoid toxic reagents, is a major focus. york.ac.uk This includes catalytic approaches and the use of renewable starting materials.

Emerging frontiers in the academic investigation of 1,3-oxazinan-2-ones include their application in materials science and the development of novel therapeutic agents. The rigid, polar nature of the scaffold makes it an interesting candidate for the design of new polymers and functional materials. In medicinal chemistry, the exploration of 1,3-oxazinan-2-one derivatives as potential anticancer, antimicrobial, and antiviral agents continues to be an active area of research. ijrpr.comderpharmachemica.com

While detailed research findings on 3-Butyl-6-phenyl-1,3-oxazinan-2-one are not extensively available in the public domain, its synthesis and properties can be inferred from the general methodologies established for this class of compounds. A plausible synthetic approach would involve the reaction of a suitably substituted 1,3-aminoalcohol, specifically 1-phenyl-3-(butylamino)propan-1-ol, with a carbonylating agent.

Plausible Synthetic Route for this compound:

Plausible synthetic route for this compound

Figure 1. A potential two-step synthesis of this compound begins with the Michael addition of n-butylamine to cinnamonitrile, followed by reduction of the nitrile to afford the key 1,3-aminoalcohol intermediate. Subsequent cyclization with a carbonylating agent, such as a dialkyl carbonate or phosgene equivalent, would yield the target molecule.

The physicochemical properties of this compound can be predicted based on its structure. The presence of the phenyl group at the 6-position and the butyl group on the nitrogen atom will influence its solubility, with expected solubility in common organic solvents. The stereochemistry at the 6-position will be a key feature, and the synthesis could potentially yield a racemic mixture or be adapted for an enantioselective outcome.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance Likely a solid or viscous oil at room temperature
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate
Chirality Chiral center at C6

Table 2: Representative Spectroscopic Data for a 6-Aryl-1,3-oxazinan-2-one Derivative

To provide an insight into the expected analytical data for this compound, the following table presents typical spectroscopic characteristics for a closely related analogue.

Spectroscopic TechniqueCharacteristic Features
¹H NMR Aromatic protons (phenyl group) ~7.2-7.4 ppm; Methine proton at C6 ~4.5-5.0 ppm; Methylene protons of the butyl group and the oxazinane ring at various chemical shifts.
¹³C NMR Carbonyl carbon ~155 ppm; Aromatic carbons ~125-140 ppm; C6 carbon ~70-80 ppm; Carbons of the butyl group and oxazinane ring in the aliphatic region.
IR Spectroscopy Strong C=O stretch for the cyclic carbamate (B1207046) ~1680-1700 cm⁻¹; N-H stretch absent; C-O and C-N stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B14270103 3-Butyl-6-phenyl-1,3-oxazinan-2-one CAS No. 127704-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127704-15-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-butyl-6-phenyl-1,3-oxazinan-2-one

InChI

InChI=1S/C14H19NO2/c1-2-3-10-15-11-9-13(17-14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3

InChI Key

GRECCVMRDXUVDV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Oxazinan 2 Ones and Their Substituted Derivatives

Strategies for Carbonate Ring Formation within the 1,3-Oxazinan-2-one (B31196) Core

The formation of the carbonate ring is the defining step in the synthesis of 1,3-oxazinan-2-ones. Methodologies can be broadly classified into intermolecular and intramolecular approaches, each employing different substrates and reaction conditions to achieve the desired heterocyclic framework.

One fundamental approach to constructing the 1,3-oxazinan-2-one ring involves the reaction of 1,3-amino alcohols, such as 3-amino-1-propanols, with a suitable carbonylating agent. These agents serve as the source for the carbonyl group in the resulting heterocyclic ring. While various carbonylating reagents can be used, ethylene carbonate represents a convenient and effective option.

This method is analogous to the well-established synthesis of 2-oxazolidinones (the five-membered ring counterparts) from β-amino alcohols and ethylene carbonate. researchgate.net The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the carbonylating agent, followed by an intramolecular cyclization with the hydroxyl group, leading to the formation of the six-membered ring and the elimination of a byproduct like ethylene glycol. The efficiency of this reaction can be influenced by catalysts, temperature, and the choice of solvent. researchgate.net For instance, in related syntheses, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have proven effective as catalysts. researchgate.net

Reactant 1Reactant 2Catalyst (Example)Key Feature
3-Amino-1-propanol derivativeEthylene CarbonateOrganic Base (e.g., DBU)Direct formation of the carbonate ring from a C1 source.

Intermolecular strategies involve the assembly of the 1,3-oxazinan-2-one ring from two or more separate components in a single reaction vessel. These methods are often valued for their efficiency and ability to generate molecular complexity rapidly.

Three-component reactions (TCRs) offer a powerful and atom-economical route for synthesizing complex molecules from simple starting materials in a single step. mdpi.comekb.eg The synthesis of 1,3-oxazine derivatives can be achieved through such a convergent approach. For example, a general strategy involves the condensation of a primary amine, an aldehyde (like formaldehyde), and a third component that provides the remaining atoms for the heterocyclic ring. tandfonline.com

While many multicomponent reactions lead to various 1,3-oxazine structures, specific methodologies are tailored to produce the 2-one variant. An integrated one-pot process has been developed that involves the Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, catalyzed by a Brønsted base. This is followed by a Brønsted acid-catalyzed domino oxidative cyclization to yield the 1,3-oxazinan-2-ones in good to excellent yields. nih.gov This process highlights the versatility of one-pot reactions where a single functional group acts consecutively as an activator, a leaving group, and an oxidant. nih.gov

Component 1Component 2Component 3Catalyst SystemResulting Product
α-IsocyanoacetatePhenyl vinyl selenoneN/A (Two-component leading to cyclization)Brønsted Base (e.g., Et3N, DBU) then Brønsted Acid (PTSA)1,3-Oxazinan-2-one

The utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source is a key goal in green chemistry. mdpi.com An efficient method for CO2 capture and its transformation into valuable chemicals involves the reaction with homopropargylic amines. rsc.org

This strategy has been successfully applied to the synthesis of 1,3-oxazinan-2-ones. In a solvent-free process, homopropargylic amines react with CO2 in the presence of a silver acetate (AgOAc) catalyst and DBU as a base. rsc.org This reaction proceeds efficiently to give a series of 1,3-oxazinan-2-ones in excellent yields. rsc.org The use of silver catalysts is crucial as they activate the alkyne group towards nucleophilic attack, facilitating the cyclization process. nih.gov This method is part of a broader effort to synthesize heterocyles like oxazolidinones and oxazinanones from unsaturated amines and CO2. nih.gov

SubstrateC1 SourceCatalyst SystemKey Advantage
Homopropargylic AmineCarbon Dioxide (CO2)AgOAc / DBUUtilization of a waste gas (CO2) as a renewable C1 feedstock. rsc.org

Intramolecular cyclization involves a pre-functionalized linear substrate that undergoes ring closure to form the heterocyclic product. These methods often provide excellent control over regioselectivity and stereoselectivity.

A powerful and elegant method for constructing the 1,3-oxazinan-2-one ring is the gold-catalyzed oxycyclization of readily accessible allenic carbamates. beilstein-journals.orgnih.gov This reaction provides an expeditious route to the target heterocycles under mild conditions. beilstein-journals.org The process involves the coordination of a gold(I) catalyst to the allene moiety, which activates it for a nucleophilic attack by the oxygen atom of the carbamate (B1207046) group. beilstein-journals.org

This intramolecular cyclization proceeds with complete control of regioselectivity via a 6-endo-dig pathway. beilstein-journals.org Interestingly, the reaction can be tuned to produce either the kinetic product (1,3-oxazinan-2-ones with an exocyclic double bond) or the thermodynamic product (the endocyclic 1,3-oxazin-2-one isomer) by adjusting the reaction temperature. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a combination of [AuClPPh3] and a silver salt like AgOTf. researchgate.net

SubstrateCatalyst SystemReaction TypeSelectivity
Allenic Carbamate[AuClPPh3] / AgOTf / p-Toluenesulfonic acid6-endo-dig OxycyclizationKinetically or thermodynamically controlled product selection. beilstein-journals.orgnih.gov

Intramolecular Cyclization Approaches to the 1,3-Oxazinan-2-one System

Trifluoroethanol-Promoted Intramolecular N-Boc–Epoxide Cyclization

A significant advancement in the synthesis of 1,3-oxazinan-2-ones is the intramolecular ring-opening cyclization of N-Boc-tethered epoxides. thieme-connect.de This method is notable for its mild, transition-metal-free conditions and the use of readily available, stereodefined starting materials. thieme-connect.deresearchgate.net The reaction is effectively promoted by trifluoroethanol, often proceeding in a diastereoselective manner without the need for an external catalyst. researchgate.netrsc.org

A key aspect of this methodology is the regioselectivity of the cyclization, which can lead to either five-membered 1,3-oxazolidin-2-ones (via 5-exo cyclization) or the desired six-membered 1,3-oxazinan-2-ones (via 6-endo cyclization). Research has shown that the substitution pattern on the epoxide ring plays a crucial role in directing this selectivity. For instance, substrates with an alkyl group at the C-3 position tend to furnish 1,3-oxazolidin-2-ones with complete regioselectivity. rsc.org Conversely, the presence of an aryl group can lead to mixtures of both five- and six-membered rings. rsc.org

However, it has been demonstrated that when the epoxide and N-Boc moieties are connected by a two-carbon tether, the cyclization can deliver 3,6-disubstituted 1,3-oxazinan-2-ones as the sole regioisomers in high yields (up to 95%). thieme-connect.deresearchgate.net This outcome holds true regardless of whether the epoxide substituent is alkyl or aryl, or if the epoxide has a cis- or trans- configuration. thieme-connect.de This high regioselectivity for the 6-endo ring closure makes the method particularly suitable for synthesizing derivatives like 3-Butyl-6-phenyl-1,3-oxazinan-2-one.

Table 1: Regioselectivity in Trifluoroethanol-Promoted N-Boc-Epoxide Cyclization
Substrate FeatureTether LengthMajor ProductSelectivityReference
Alkyl group at C-3 of epoxideOne-carbon1,3-Oxazolidin-2-oneCompletely regioselective (5-exo) rsc.org
Aryl group at C-3 of epoxideOne-carbonMixture of productsPoor regioselectivity rsc.org
Alkyl or Aryl substituentTwo-carbon1,3-Oxazinan-2-oneCompletely regioselective (6-endo) thieme-connect.de
Formation via Homoallylic Carbamate Derivatives with Subsequent Dihydroxylation

Another effective route to 4,6-disubstituted-1,3-oxazinan-2-ones involves a two-step sequence starting from homoallylic carbamates. ias.ac.in This method provides a reliable pathway to the target heterocyclic system.

The first step is the synthesis of the homoallylic carbamate precursor. This is often achieved through a three-component reaction involving an aldehyde, allyltrimethylsilane, and a carbamate such as benzyl carbamate, catalyzed by iodine. ias.ac.in In the context of synthesizing this compound, benzaldehyde would be the aldehyde of choice to install the C-6 phenyl group.

The second crucial step is the dihydroxylation of the alkene moiety in the homoallylic carbamate. Sharpless dihydroxylation is employed to produce the corresponding 3,4-dihydroxybutylcarbamate derivative. ias.ac.in This intermediate diol is then subjected to cyclization. Treatment with a base, such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF), induces intramolecular cyclization to furnish the desired 1,3-oxazinan-2-one ring system in high yield. ias.ac.in

Carbenoid Insertion Reactions for 1,3-Oxazinan-2-one Ring Construction

Carbenoid insertion reactions represent a powerful tool for C-N and C-O bond formation. While less common for the direct synthesis of 1,3-oxazinan-2-ones, the principles of intramolecular carbenoid insertion can be applied. The reaction typically involves the generation of a reactive rhodium carbenoid from an α-diazo carbonyl compound. nih.govcaltech.edu

In a relevant application, rhodium-catalyzed N-H insertion reactions of diazoketones have been used to form heterocyclic rings. nih.govresearchgate.net For the construction of an oxazinanone ring, a precursor containing both a diazo-activated methylene group and a carbamate N-H bond at an appropriate distance would be required. The rhodium catalyst facilitates the decomposition of the diazo compound, generating a carbenoid intermediate which then undergoes an intramolecular N-H insertion to forge the C-N bond and close the six-membered ring. nih.gov For example, the synthesis of 1,3-oxazinane-2,5-diones has been reported as a byproduct in a rhodium-catalyzed N-H insertion reaction of a diazoketone. frontiersin.org This suggests the feasibility of adapting this methodology for the targeted synthesis of 1,3-oxazinan-2-ones.

Stereoselective Synthesis of Chiral 1,3-Oxazinan-2-ones

The development of stereoselective methods is paramount for accessing enantiomerically pure 1,3-oxazinan-2-ones, which are valuable as chiral building blocks for pharmaceutical compounds. researchgate.netacs.orgnih.gov

Enantioselective and Diastereoselective Routes from Chiral Building Blocks (e.g., Carbohydrate Derivatives)

The use of the chiral pool, particularly carbohydrate derivatives, provides an effective strategy for the synthesis of chiral 1,3-oxazinan-2-ones. researchgate.netacs.org These starting materials possess inherent stereochemistry that can be transferred to the final product.

A reported method involves starting from optically pure 3-hydroxy-γ-butyrolactone, a carbohydrate derivative. acs.org The synthesis proceeds through three key steps:

Amidation: Reaction of the lactone with a primary amine (e.g., butylamine) opens the ring to form a chiral amide.

Reduction: The amide is then reduced to the corresponding amino alcohol.

Carbonylation: The final step involves a carbonylation reaction to close the six-membered ring, yielding the chiral 1,3-oxazinan-2-one. acs.org

This approach allows for the introduction of various substituents at the N-3 position while retaining the stereochemical integrity derived from the starting chiral building block.

Asymmetric Catalytic Methodologies for 1,3-Oxazinan-2-one Synthesis

Asymmetric catalysis offers a more versatile and efficient approach to chiral heterocycles, avoiding the stoichiometric use of chiral auxiliaries or starting materials.

The palladium-catalyzed intramolecular aza-Wacker reaction is a powerful method for the oxidative cyclization of unsaturated nitrogen-containing substrates to form N-heterocycles. nih.gov The asymmetric variant of this reaction provides direct access to chiral 1,3-oxazinan-2-one precursors. rawdatalibrary.netresearchgate.netrsc.org

The reaction involves the intramolecular aminopalladation of an alkene by a tethered carbamate nucleophile. A palladium(II) catalyst, in conjunction with a chiral ligand, facilitates the cyclization and controls the stereochemical outcome. nih.gov Molecular oxygen or other oxidants like benzoquinone are used to regenerate the active Pd(II) catalyst. rawdatalibrary.netnih.gov

Specifically for the synthesis of 1,3-oxazinan-2-one analogues, a Pd-catalyzed asymmetric aza-Wacker-type reaction using an N-Ts carbamate as the nucleophile has been developed. rawdatalibrary.net The use of a C-6 substituted pyridinyl-oxazoline as the chiral ligand was shown to be effective. rawdatalibrary.net Furthermore, the intramolecular cyclization of O-homoallyl benzimidates under palladium catalysis can yield 4-methylene-1,3-oxazines, which are versatile intermediates that can be subsequently converted to the corresponding 1,3-oxazinan-2-one. researchgate.netrsc.org An enantioselective desymmetrizing aza-Wacker reaction has also been reported, highlighting the potential for creating complex chiral scaffolds with high enantioselectivity through the cooperative effect of a chiral phosphoric acid and a pyrox ligand. nih.gov

Table 2: Components of Asymmetric Aza-Wacker Cyclization for N-Heterocycles
ComponentFunction/ExampleReference
SubstrateUnsaturated N-Ts carbamate or O-homoallyl benzimidate rawdatalibrary.netresearchgate.net
CatalystPalladium(II) salts (e.g., Pd(OCOCF₃)₂) nih.gov
Chiral LigandPyridinyl-oxazoline (pyrox), Quinolineoxazoline rawdatalibrary.netresearchgate.net
OxidantBenzoquinone (BQ), Molecular Oxygen (O₂) rawdatalibrary.netnih.gov
Gold-Catalyzed Stereoselective Cyclizations

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the stereoselective synthesis of 1,3-oxazinan-2-ones. These catalysts effectively activate carbon-carbon multiple bonds, facilitating intramolecular cyclization reactions under mild conditions.

One prominent strategy involves the gold-catalyzed cyclization of N-Boc-protected alkynylamines. This method allows for the efficient conversion of various alkynylamines into the corresponding alkylidene 2-oxazinones in high yields. The reaction proceeds in the presence of a cationic Au(I) complex, and the choice of catalyst can influence the reaction's efficiency. For instance, Au(PPh₃)SbF₆ has demonstrated superior reactivity in certain cases, leading to complete conversion in a very short time. The versatility of this method is highlighted by its tolerance of various substituents on both the nitrogen atom and the alkyne terminus.

Another elegant approach is the gold-catalyzed oxycyclization of allenic carbamates. This methodology provides a regioselective route to either 1,3-oxazinan-2-ones or 1,3-oxazin-2-one derivatives, depending on the reaction conditions. The kinetically controlled products are typically the saturated 1,3-oxazinan-2-ones, while the thermodynamically favored products are the unsaturated 1,3-oxazin-2-ones. This controlled selectivity allows for the targeted synthesis of specific isomers.

The proposed mechanism for these gold-catalyzed cyclizations generally involves the π-activation of the alkyne or allene by the gold catalyst. This is followed by the intramolecular nucleophilic attack of the carbamate oxygen onto the activated multiple bond, leading to the formation of the six-membered ring. Subsequent steps, such as protonation or isomerization, yield the final product. The stereoselectivity of these reactions is often high, influenced by the catalyst, substrate, and reaction conditions.

Diastereoselective Control in Substituted 1,3-Oxazinan-2-one Formation

Achieving a high level of diastereoselective control is crucial when synthesizing substituted 1,3-oxazinan-2-ones with multiple stereocenters. Various strategies have been developed to influence the stereochemical outcome of the cyclization reactions.

One effective method for achieving enantioselective synthesis involves the use of chiral catalysts. For instance, a Cinchona alkaloid-derived bifunctional catalyst has been successfully employed in the Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, which is the initial step in a one-pot synthesis of enantio-enriched 1,3-oxazinan-2-ones. chimia.chnih.govchimia.ch This catalyst directs the formation of one enantiomer over the other, leading to a high enantiomeric excess in the final product.

Substrate-controlled diastereoselection is another powerful approach. The inherent chirality of the starting material can direct the stereochemical course of the cyclization. For example, chiral 1,3-amino alcohols, which can be derived from natural sources like carbohydrates, can be used as precursors for the synthesis of optically pure 1,3-oxazinan-2-ones. acs.org The stereocenters present in the amino alcohol backbone influence the conformation of the transition state during cyclization, favoring the formation of one diastereomer.

Furthermore, the choice of reagents and reaction conditions can play a significant role in diastereoselectivity. In some cases, the intramolecular cyclization of precursors with pre-existing stereocenters can proceed with high diastereoselectivity, where the newly formed stereocenter's configuration is dictated by the existing ones. While the specific diastereoselective synthesis of this compound is not extensively detailed in the literature, the principles of using chiral catalysts and substrate-controlled methods provide a clear framework for achieving such selectivity.

Synthesis of Specifically Substituted 1,3-Oxazinan-2-one Analogs (e.g., this compound and Related Derivatives)

The synthesis of specifically substituted 1,3-oxazinan-2-ones, such as the target compound this compound, requires regioselective methods for introducing substituents at the desired positions of the heterocyclic ring.

Strategies for N-Substituted 1,3-Oxazinan-2-ones

The introduction of a substituent at the N3 position of the 1,3-oxazinan-2-one ring is a common synthetic goal, leading to a wide range of analogs with diverse properties. A straightforward and efficient method for the synthesis of N-substituted 1,3-oxazinan-2-ones is a one-pot, three-component reaction. researchgate.net This reaction involves the condensation of a primary amine, such as butylamine, with 1,3-dibromopropane and a carbonate source like tetraethylammonium bicarbonate. researchgate.net This approach is advantageous due to its operational simplicity and the ready availability of the starting materials. The reaction proceeds by the initial formation of a carbamate from the amine and the carbonate source, followed by sequential alkylation with 1,3-dibromopropane to form the cyclic product.

The following table summarizes the synthesis of various N-substituted 1,3-oxazinan-2-ones using this one-pot methodology, demonstrating its broad applicability.

EntryAmineOxazinanone ProductYield (%)
1Benzylamine3-Benzyl-1,3-oxazinan-2-one60
22-Thienylmethylamine3-(2-Thienylmethyl)-1,3-oxazinan-2-one61
34-Methoxybenzylamine3-(4-Methoxybenzyl)-1,3-oxazinan-2-one57
4Cyclohexylamine3-Cyclohexyl-1,3-oxazinan-2-one80
5n-Octylamine3-Octyl-1,3-oxazinan-2-one62

Data sourced from a study on the synthesis of N-substituted 1,3-oxazinan-2-ones. researchgate.net

This method can be directly applied to the synthesis of the "3-Butyl" portion of the target molecule by using butylamine as the primary amine component.

Synthetic Approaches for 6-Phenyl-1,3-Oxazinan-2-one Derivatives

The introduction of a phenyl group at the C6 position of the 1,3-oxazinan-2-one ring requires a different set of synthetic strategies, typically involving the use of a phenyl-substituted three-carbon building block. One potential approach involves the cyclization of a 1-phenyl-1,3-amino alcohol with a carbonylating agent. The synthesis of the requisite 1-phenyl-1,3-amino alcohol can be achieved through various methods, such as the reduction of β-amino ketones or the ring-opening of aziridines.

Another strategy involves the reaction of chalcones (α,β-unsaturated ketones) with urea. Chalcones, which can be readily prepared by the Claisen-Schmidt condensation of a substituted benzaldehyde and an acetophenone, can react with urea in the presence of a base to form 4,6-diaryl-1,3-oxazin-2-ones. While this method typically yields an unsaturated oxazine (B8389632) ring, subsequent reduction could potentially lead to the desired saturated 1,3-oxazinan-2-one scaffold with a phenyl group at the 6-position.

A more direct, albeit complex, approach is the integrated one-pot synthesis from α-substituted α-isocyanoacetates and phenyl vinyl selenones. chimia.chnih.govchimia.ch While this particular reported method leads to a phenyl group at the 4-position, modification of the starting materials could potentially allow for the introduction of a phenyl group at the 6-position. For instance, using a β-phenyl-substituted vinyl selenone might lead to the desired 6-phenyl substitution pattern.

Rational Design and Template-Based Synthesis Strategies for Substituted 1,3-Oxazinan-2-ones

The development of new 1,3-oxazinan-2-one derivatives with specific biological activities often relies on rational design and template-based synthesis strategies. nih.govnih.gov These approaches involve the systematic modification of a core molecular scaffold to optimize its interaction with a biological target.

Rational Design: This strategy begins with an understanding of the structure and function of the biological target. Molecular modeling and computational docking studies can be used to predict how different substituents on the 1,3-oxazinan-2-one ring will affect binding affinity and selectivity. nih.gov For example, if the target has a hydrophobic pocket, introducing a lipophilic group like a butyl or phenyl substituent may enhance activity. The design of novel 1,3-oxazinan-2-one derivatives as potential antibacterial agents often follows this principle, where the core structure is modified with various aryl substituents to improve efficacy against pathogenic bacteria. nih.gov

Template-Based Synthesis: In this approach, a known active compound or a privileged scaffold (a molecular framework that is frequently found in biologically active compounds) serves as a template for the synthesis of a library of related analogs. The 1,3-oxazinan-2-one core itself can be considered a privileged scaffold. A library of derivatives can be generated by varying the substituents at the N3, C4, C5, and C6 positions. This allows for the exploration of the structure-activity relationship (SAR) in a systematic manner. For instance, starting with a simple 1,3-oxazinan-2-one template, different alkyl and aryl groups can be introduced at the N3 and C6 positions to investigate their impact on a specific biological activity. The synthesis of a series of chiral 1,3-oxazinan-2-one derivatives to probe their antibacterial properties is an example of this template-based approach. nih.gov

The synthesis of this compound can be envisioned as part of a rational design or template-based strategy aimed at developing compounds with specific pharmacological profiles, where the butyl and phenyl groups are chosen to probe specific interactions with a biological target.

Chemical Reactivity and Transformations of 1,3 Oxazinan 2 Ones

Ring-Opening Reactions of the 1,3-Oxazinan-2-one (B31196) Core

The 1,3-oxazinan-2-one ring, being a cyclic carbamate (B1207046), is susceptible to cleavage under various conditions, most notably through hydrolysis or reaction with nucleophiles. These reactions typically proceed via the cleavage of the acyl-nitrogen or acyl-oxygen bond, leading to the formation of 3-amino-1-phenylpropan-1-ol (B18842) derivatives.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the 1,3-oxazinan-2-one can be protonated, which activates the carbonyl group towards nucleophilic attack by water. The reaction proceeds through the formation of a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the corresponding 1,3-amino alcohol. For 3-Butyl-6-phenyl-1,3-oxazinan-2-one, this would result in 3-(butylamino)-1-phenylpropan-1-ol.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond and subsequent protonation to afford the 1,3-amino alcohol and carbonate. This method is often effective for the cleavage of cyclic carbamates.

Nucleophilic Ring-Opening: Various nucleophiles can induce the ring-opening of 1,3-oxazinan-2-ones. For instance, the reaction with amines, thiols, or organometallic reagents can lead to the formation of ureas, thiocarbamates, or amides, respectively, after cleavage of the heterocyclic ring. The regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern on the ring. For N-tert-butoxycarbonyl (N-Boc) protected 2-oxazolidinones and tetrahydro-2-oxazinones, treatment with catalytic amounts of cesium carbonate at room temperature leads to smooth cleavage to the corresponding N-Boc-amino alcohols.

The table below summarizes representative conditions for the ring-opening of cyclic carbamates.

Cyclic Carbamate DerivativeReagents and ConditionsProductYield (%)Reference
N-Boc-tetrahydro-2-oxazinoneCs₂CO₃ (cat.), CH₃OH, rtN-Boc-3-aminopropanolHigh
5-membered cyclic carbonatesGlycine, Water, rtCarbamate>90

This table presents data for analogous cyclic carbamates to illustrate the general reactivity.

Functional Group Modifications on the 1,3-Oxazinan-2-one Scaffold

Beyond ring-opening reactions, the 1,3-oxazinan-2-one scaffold allows for modifications of its substituents without cleaving the heterocyclic core. For this compound, these modifications can occur at the N-butyl group or the C-phenyl ring.

Reactions involving the N-butyl group are generally less common due to the relative inertness of the alkyl chain. However, under specific conditions, such as radical-initiated reactions, functionalization could be achieved. More synthetically useful are transformations of the phenyl group.

Reactivity Profiles of Specific Substituents (e.g., Phenyl Ring, Alkyl Chains)

Phenyl Ring: The phenyl group at the C-6 position can undergo electrophilic aromatic substitution reactions. The directing effect of the substituent attached to the aromatic ring influences the position of the incoming electrophile. The 1,3-oxazinan-2-one moiety is generally considered to be an electron-withdrawing group, which would direct incoming electrophiles to the meta position of the phenyl ring and deactivate the ring towards substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃. However, Friedel-Crafts reactions often fail with strongly deactivated rings.

The table below shows examples of Friedel-Crafts acylation on aromatic compounds, illustrating the general conditions.

Aromatic SubstrateAcylating AgentCatalystProductReference
BenzeneEthanoyl chlorideAlCl₃Phenylethanone
TolueneEthanoyl chlorideAlCl₃4-Methylphenylethanone

This table presents general examples of Friedel-Crafts acylation.

Alkyl Chain (N-Butyl Group): The N-butyl group is generally unreactive towards many reagents. However, it can undergo radical halogenation, typically at the position most capable of stabilizing a radical. Metabolic studies on drugs containing N-alkylamino moieties have shown that oxidative N-dealkylation can occur, catalyzed by enzymes like cytochrome P450. In a synthetic context, chemical N-dealkylation can be challenging but may be achieved under specific oxidative or reductive conditions.

Cycloaddition and Cycloreversion Reactions Involving 1,3-Oxazinan-2-one Intermediates

While 1,3-oxazinan-2-ones themselves are not typical substrates for cycloaddition reactions due to their saturated nature, related unsaturated 1,3-oxazine systems readily participate in such transformations. For instance, the Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and various 1,2-oxazines have been synthesized

Advanced Spectroscopic and Structural Characterization of 1,3 Oxazinan 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the application of one- and two-dimensional NMR techniques, a detailed map of the atomic framework of 3-Butyl-6-phenyl-1,3-oxazinan-2-one can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For this compound, distinct signals are expected for the protons of the phenyl group, the butyl substituent, and the 1,3-oxazinan-2-one (B31196) ring. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.2-7.4 ppm). The protons of the butyl group will exhibit characteristic multiplets, with the terminal methyl group appearing most upfield. The protons on the heterocyclic ring will have chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the cyclic carbamate (B1207046) is expected to have a characteristic chemical shift in the range of δ 155-160 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm), while the carbons of the butyl group and the heterocyclic ring will be found in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~156
Phenyl-C (ipso) - ~139
Phenyl-C (ortho, meta, para) ~7.2-7.4 ~126-129
Ring-CH (at C6) ~4.8 ~78
Ring-CH₂ (at C5) ~2.0-2.2 ~35
Ring-CH₂ (at C4) ~3.5 ~45
N-CH₂ (butyl) ~3.3 ~48
N-CH₂-CH₂ (butyl) ~1.6 ~30
N-(CH₂)₂-CH₂ (butyl) ~1.4 ~20

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. sdsu.eduscribd.com For instance, COSY would show correlations between the protons on the butyl chain and within the 1,3-oxazinan-2-one ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This technique is vital for connecting different fragments of the molecule, for example, showing a correlation between the protons on the N-butyl group and the carbonyl carbon, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. princeton.edu This is particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the phenyl group and substituents on the heterocyclic ring.

Infrared (IR) Spectroscopy for Characteristic Carbonyl and Heteroatom Linkage Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. In the IR spectrum of this compound, the most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration of the cyclic carbamate, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aliphatic and aromatic portions of the molecule, and C-N and C-O stretching vibrations associated with the heterocyclic ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (cyclic carbamate) ~1690
C-H (aromatic) ~3030
C-H (aliphatic) ~2850-2960
C-N ~1240

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition. rsc.org The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can offer further structural insights by showing the loss of specific fragments, such as the butyl group or parts of the heterocyclic ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are primarily due to the electronic transitions within the phenyl group. researchgate.net The π → π* transitions of the benzene ring are expected to result in characteristic absorption maxima in the UV region. science-softcon.de The presence of the heterocyclic ring and the butyl group may cause minor shifts in the absorption wavelengths compared to unsubstituted benzene.

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and the absolute configuration of any stereocenters. nih.gov This would unambiguously confirm the connectivity and stereochemistry of the molecule in the solid state.

Computational Chemistry and Theoretical Studies on 1,3 Oxazinan 2 Ones

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1,3-oxazinan-2-one (B31196) derivatives. These methods are used to optimize the ground state geometry and electronic structure of the molecules. researchgate.net For instance, calculations using the B3LYP functional with a 6–311++G(d,p) basis set can provide a detailed picture of the molecule's three-dimensional shape and electron distribution. researchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net Analysis of the Molecular Electrostatic Potential (MEPS) helps in predicting sites susceptible to electrophilic and nucleophilic attack, while Natural Bond Orbital (NBO) analysis reveals details about intramolecular and intermolecular hydrogen bonding and charge transfer within the molecule. researchgate.net

Table 1: Typical Parameters in Quantum Chemical Calculations for Heterocyclic Compounds

ParameterMethod/Basis SetInformation GainedReference
Geometry OptimizationDFT/B3LYP/6-311++G(d,p)Lowest energy 3D structure, bond lengths, and angles. researchgate.net
Electronic PropertiesFrontier Molecular Orbital Analysis (HOMO/LUMO)Chemical reactivity, kinetic stability, and electronic transitions. researchgate.net
Charge DistributionMolecular Electrostatic Potential (MEPS)Prediction of reactive sites for electrophilic and nucleophilic attack. researchgate.net
Intramolecular InteractionsNatural Bond Orbital (NBO) AnalysisStabilization energies from hyperconjugation and hydrogen bonding. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational studies are crucial for elucidating the complex reaction mechanisms involved in the synthesis of 1,3-oxazinan-2-ones. Theoretical calculations allow for the mapping of reaction pathways and the identification of transition states (TSs), which are critical for understanding reaction kinetics and outcomes. mdpi.com

For example, the synthesis of 1,3-oxazinan-2-ones can be achieved through the carbonylation of amino alcohols. nih.gov Computational models can explore the energy profiles of different proposed mechanisms, such as a BAc2/BAl2 mechanism or a double BAc2 mechanism when using dialkyl carbonates as carbonylating agents. researchgate.netresearchgate.net DFT calculations can determine the activation energies associated with each step, confirming the most plausible pathway. mdpi.com The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that an optimized transition state connects the correct reactants and products. mdpi.com Such analyses have been applied to various cycloaddition reactions and have shown that some proceed through a one-step mechanism, while others may involve stepwise pathways with zwitterionic or biradical intermediates. mdpi.com

Table 2: Computationally Studied Reaction Mechanisms for Heterocycle Synthesis

Reaction TypeMechanism DetailComputational MethodKey FindingsReference
[3+2] CycloadditionPolar one-step vs. stepwise zwitterionicDFT (ωB97XD/6-311+G(d))Activation barriers and IRC calculations confirm the operative mechanism. mdpi.com
Carbonylation with Dialkyl CarbonatesBAc2/BAl2 vs. double BAc2DFTElucidates the role of the carbonylating agent in forming the oxazinanone ring. researchgate.netresearchgate.net
Nanocrystal SynthesisSN1/E1 EliminationKinetic ModelingTransition state stabilization by Lewis bases affects reaction rates. nih.gov

Prediction of Regioselectivity and Stereoselectivity in 1,3-Oxazinan-2-one Synthesis

The synthesis of substituted 1,3-oxazinan-2-ones, such as the 6-phenyl derivative, often raises questions of regioselectivity and stereoselectivity. Computational chemistry provides a predictive framework for these outcomes, which is essential for designing efficient syntheses of specific isomers. rsc.orgelsevierpure.com

Theoretical investigations into the synthesis of 1,3-oxazinan-2-ones from 1,3-diols and amines have shown that selectivity is highly dependent on the substitution pattern of the diol. york.ac.uk In reactions involving diols with both primary and secondary hydroxyl groups, the substituent is selectively found at the 6-position of the resulting oxazinanone. york.ac.uk This selectivity can be explained by analyzing the stability of the transition states for the competing reaction pathways using DFT. elsevierpure.com The pathway with the lower activation energy barrier is favored, leading to the observed product. These computational predictions are often validated by experimental results, confirming the power of theoretical models in synthetic planning. elsevierpure.com

Conformational Analysis and Molecular Dynamics Simulations of 1,3-Oxazinan-2-one Systems

The biological activity and physical properties of a molecule like 3-Butyl-6-phenyl-1,3-oxazinan-2-one are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis, aided by computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies. nih.govmdpi.com

A combination of experimental techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), and quantum chemical calculations can establish the predominant conformers in solution. mdpi.com For complex molecules, various computational software packages can be used to perform a conformational search to identify low-energy structures. nih.gov Molecular dynamics (MD) simulations can further provide insight into the dynamic behavior of the 1,3-oxazinan-2-one ring system over time, showing how it might flex and interact with its environment, which is crucial for understanding its interactions with biological macromolecules.

Molecular Docking and Interaction Studies relevant to Synthetic Design and Scaffold Optimization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For the 1,3-oxazinan-2-one scaffold, which is a key feature in various biologically active compounds, docking studies are vital for rational drug design and scaffold optimization. nih.govnih.gov Chiral 1,3-oxazinan-2-ones are valuable intermediates in the synthesis of pharmaceutical compounds. nih.gov

In these studies, the 1,3-oxazinan-2-one derivative is docked into the active site of a target protein (e.g., an enzyme or receptor). nih.govnih.gov The results provide information on binding affinity (scoring functions) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com This information guides chemists in modifying the scaffold—for example, by adding or changing substituents like the butyl and phenyl groups—to enhance binding and, consequently, biological activity. Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be constructed from docking results to correlate the 3D properties of a series of molecules with their biological activity, leading to the design of more potent compounds. mdpi.com

Table 3: Application of Molecular Docking in Heterocyclic Scaffold Optimization

ScaffoldBiological TargetComputational MethodKey FindingReference
1,3,4-Oxadiazol-2-oneFatty Acid Amide Hydrolase (FAAH)3D-QSAR (CoMFA/CoMSIA)Identified key steric and electrostatic fields for inhibitor binding. mdpi.com
2-Pyrimidinyl-naphtho mdpi.commdpi.comoxazine (B8389632)Tubulin (Colchicine site)Molecular DockingRevealed high binding affinity, guiding the design of anticancer agents. nih.gov
1,2-BenzothiazineDNA-Topoisomerase II ComplexMolecular Docking, Fluorescence SpectroscopyDemonstrated ability to bind to both the enzyme complex and the DNA minor groove. mdpi.com
2-Pyridin-3-yl-benzo[d] mdpi.commdpi.comoxazin-4-oneHuman Neutrophil ElastaseMolecular Docking (FRED, GLIDE)Built a common binding model for a series of inhibitors. nih.gov

Synthetic Applications of 1,3 Oxazinan 2 Ones As Key Building Blocks and Chirons

Precursors for the Synthesis of Chiral 1,3-Amino Alcohols

One of the most fundamental and widespread applications of 1,3-oxazinan-2-ones is their role as protected precursors for 1,3-amino alcohols. nih.govmedsci.cn These amino alcohols are crucial structural motifs in a vast array of pharmaceuticals and natural products. The 1,3-oxazinan-2-one (B31196) structure effectively serves as a stable, cyclic protecting group for the otherwise reactive 1,3-amino and alcohol functionalities.

The liberation of the 1,3-amino alcohol is typically achieved through a straightforward hydrolysis reaction, which cleaves the carbamate (B1207046) ring. This ring-opening can be performed under either acidic or basic conditions, offering flexibility in synthetic design, especially for substrates with other sensitive functional groups.

A new synthetic method for producing chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives has been reported. nih.gov This process involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, which is then reduced and carbonylated to form the desired chiral 1,3-oxazinan-2-one. nih.gov These compounds are explicitly noted as useful intermediates for synthesizing chiral 1,3-amino alcohols. nih.gov The stereocenter in the precursor oxazinanone, often derived from the chiral pool, is faithfully transferred to the final amino alcohol product, making this a reliable method for accessing optically pure compounds.

Intermediates in the Total Synthesis of Natural Products and their Analogs

The structural rigidity and predictable reactivity of the 1,3-oxazinan-2-one scaffold make it an ideal intermediate in the multi-step total synthesis of complex natural products. While the five-membered oxazolidinone ring is more commonly cited, the six-membered 1,3-oxazinan-2-one and its derivatives are crucial in constructing specific molecular frameworks.

A prominent recent example involves a related structure in the synthesis of Fusahexin. Fusahexin is a cyclic hexapeptide produced by the fungus Fusarium graminearum. aau.dknih.gov Its unique structure contains a bicyclic dipeptide, ehr=Pro, which is a tetrahydro-1,3-oxazin-4-one formed from the amino acids erythronine and proline. acs.orgacs.org The synthesis of this key structural motif involves an acid-promoted dehydration via an N-acyliminium intermediate, where the secondary alcohol of an erythronine residue attacks the iminium ion in a highly diastereoselective manner to form the oxazine (B8389632) ring. acs.org This demonstrates how the principles of oxazine ring formation are integral to accessing complex peptide-based natural products.

Furthermore, the 1,3-oxazinan-2-one framework is present in various biologically active molecules, underscoring its importance as a synthetic target and intermediate. nih.gov While early synthetic approaches to the potent antitumor agents, maytansinoids, involved various strategies, the core structure contains functionalities that can be conceptually related back to 1,3-amino alcohol precursors, for which oxazinanones are key synthons. documentsdelivered.comresearchgate.net

Advanced Chemical Building Blocks for Complex Molecular Architectures

Beyond their role as simple precursors, 1,3-oxazinan-2-ones are sophisticated building blocks used to construct larger, more complex molecular structures with high degrees of control.

Formation of Spirocyclic Hybrids (e.g., with Nortropane Fragments)

A significant and innovative application of 1,3-oxazinan-2-ones is in the construction of spirocyclic hybrids. These molecules, where two rings share a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. A notable example is the synthesis of spirocyclic hybrids combining a nortropane fragment with a 1,3-oxazinan-2-one ring. researchgate.net

Nortropane is a key scaffold in numerous biologically active alkaloids, including atropine (B194438) and cocaine, as well as the FDA-approved drug Maraviroc. Combining this privileged scaffold with the pharmacophoric 1,3-oxazinan-2-one ring creates novel molecular entities with significant therapeutic potential. acs.org

The synthetic approach to these complex spirocycles is multi-stepped and demonstrates the utility of the oxazinanone precursor. A general synthetic sequence is outlined in the table below.

StepTransformationDescription
1HydrocyanationAn N-protected nortropane-3-spiroepoxide undergoes ring-opening with a cyanide source to produce a hydroxy nitrile.
2ReductionThe nitrile group of the hydroxy nitrile is reduced to a primary amine, yielding a key 1,3-amino alcohol intermediate.
3SpirocyclizationThe 1,3-amino alcohol is treated with a carbonylating agent (like CDI) to close the 1,3-oxazinan-2-one ring, forming the spirocyclic core.
4N-AlkylationThe nitrogen on the newly formed oxazinanone ring can be alkylated to introduce further diversity.
5DeprotectionThe protecting group on the nortropane nitrogen is removed to yield the final spirocyclic hybrid.

Utility as Chiral Auxiliaries in Asymmetric Organic Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The most famous examples are the Evans oxazolidinones, and 1,3-oxazinan-2-ones function as their six-membered ring homologs. researchgate.netresearchgate.net By attaching a prochiral acyl group to the nitrogen of a chiral 1,3-oxazinan-2-one, the auxiliary's inherent chirality blocks one face of the resulting enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. williams.edu

This strategy results in the formation of a new stereocenter with a predictable configuration. The reaction is highly valuable because it creates diastereomeric products that can be easily separated, and the auxiliary can be cleaved and recycled. williams.edu

While less common than their five-membered counterparts, specific chiral 1,3-oxazinan-2-ones have shown excellent performance. For instance, a gulonic acid-derived 1,3-oxazin-2-one was shown to effectively control both asymmetric aldol (B89426) and Diels-Alder reactions, yielding products with excellent stereoselection. researchgate.net This demonstrates that the principles of auxiliary-controlled stereoselection are readily extendable to the 1,3-oxazinan-2-one system, making them a valuable tool in asymmetric synthesis.

Development of Novel Materials through 1,3-Oxazinan-2-one Scaffolds

The development of new polymers with tailored properties is a major goal of materials science. Cyclic monomers are key starting materials for producing a variety of polymers via Ring-Opening Polymerization (ROP) . 1,3-Oxazinan-2-ones, as cyclic carbamates, are suitable monomers for this process.

The polymerization is often a Cationic Ring-Opening Polymerization (CROP) , where an electrophilic initiator activates the monomer, leading to the opening of the ring and the formation of a propagating cationic species. nih.govyoutube.com This species then sequentially adds more monomer units to build the polymer chain. youtube.com The polymerization of related 2-substituted-2-oxazolines via CROP is a well-established method for producing poly(2-oxazoline)s (PAOx), which are a class of polyamides. nih.govacs.org

The polymerization of 1,3-oxazinan-2-ones would similarly yield polyamides, but with a different spacing of the amide functionality along the polymer backbone compared to PAOx. The properties of the resulting material—such as thermal stability, flexibility, and solubility—can be tuned by choosing different substituents on the 1,3-oxazinan-2-one monomer. acs.org This approach offers a pathway to novel, functional materials derived from the versatile 1,3-oxazinan-2-one scaffold. researchgate.net

Q & A

Q. Table 1: Key Synthetic and Analytical Data for 1,3-Oxazinan-2-one Derivatives

DerivativeYield (%)Melting Point (°C)Key NMR Shifts (δ, ppm)Reference
6-(Hydroxymethyl)-4-(4-methoxyphenyl)76170–1724.25 (d, J=12 Hz, CH₂OH)
4-(4-Fluorophenyl)-6-(hydroxymethyl)70102–1054.30 (dd, J=6, 12 Hz)
3-Benzyl-6-methylN/AN/A1.45 (s, CH₃)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.